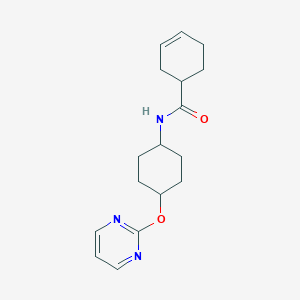

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a synthetic small molecule characterized by a bicyclic cyclohexyl scaffold fused with a pyrimidin-2-yloxy substituent and a cyclohexene carboxamide moiety. This compound is structurally notable for its stereospecific (1r,4r) configuration, which influences its conformational rigidity and binding affinity to biological targets.

Properties

IUPAC Name |

N-(4-pyrimidin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-16(13-5-2-1-3-6-13)20-14-7-9-15(10-8-14)22-17-18-11-4-12-19-17/h1-2,4,11-15H,3,5-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNZVMABRWAOMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide typically involves the following key steps:

Formation of Cyclohexyl Precursor: The initial step includes the formation of the cyclohexane skeleton through hydrogenation of benzene or from cyclohexanone.

Attachment of Pyrimidinyl Group:

Amidation: Finally, the cyclohexyl-pyrimidinyl intermediate is reacted with an appropriate carboxylic acid derivative to form the amide linkage, using reagents like carbodiimides for activation.

Industrial Production Methods

Industrial-scale production of this compound follows similar synthetic routes, with optimizations for large-scale reactions, such as:

Using continuous flow reactors to ensure efficient mixing and heat transfer.

Implementing advanced purification methods like recrystallization and chromatography for high-purity product isolation.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: The compound can undergo oxidation reactions typically involving the cyclohexane ring, which may form cyclohexanone or related derivatives.

Reduction: Reduction reactions often target the pyrimidine ring, leading to dihydropyrimidine derivatives.

Substitution: Substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Cyclohexanone derivatives.

Reduction: Dihydropyrimidine compounds.

Substitution: Pyrimidinyl-substituted cyclohexane amides.

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide finds applications across various domains:

Chemistry: Used as a building block for designing complex molecules.

Biology: Investigated for its potential role as an enzyme inhibitor or modulator.

Medicine: Explored for therapeutic uses due to its potential biological activity.

Industry: Employed in the development of novel materials or as an intermediate in organic synthesis.

Mechanism of Action

The compound interacts with molecular targets through specific binding to active sites, possibly involving hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can modulate biological pathways and enzyme activities, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyrimidine-containing and cyclohexyl-derived molecules. However, the evidence provided (Pharmacopeial Forum, 2017) focuses on distinct compounds with unrelated backbones (e.g., hexanamide derivatives with phenoxy and tetrahydro-pyrimidinyl groups) . Below is a comparative analysis based on available

| Parameter | N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide | Compound m (PF 43(1)) | Compound n (PF 43(1)) | Compound o (PF 43(1)) |

|---|---|---|---|---|

| Core Structure | Bicyclic cyclohexyl + pyrimidine | Hexanamide + phenoxy | Hexanamide + phenoxy | Hexanamide + phenoxy |

| Stereochemistry | (1r,4r) configuration | (2S,4S,5S) | (2R,4R,5S) | (2R,4S,5S) |

| Functional Groups | Pyrimidin-2-yloxy, cyclohexene carboxamide | 2,6-Dimethylphenoxy, tetrahydro-pyrimidinyl | Similar to Compound m | Similar to Compound m |

| Therapeutic Target | Hypothesized: Kinases/GPCRs | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Solubility (LogP) | Predicted: 2.8–3.5 (moderate lipophilicity) | Data unavailable | Data unavailable | Data unavailable |

| Bioavailability | Estimated <50% (due to rigid structure) | Data unavailable | Data unavailable | Data unavailable |

Key Differences

Structural Complexity : Unlike Compounds m, n, and o, which feature linear hexanamide chains with bulky phenyl groups, the target compound adopts a compact bicyclic framework. This likely reduces metabolic instability but may hinder membrane permeability .

Stereochemical Impact : The (1r,4r) configuration in the target compound contrasts with the (S/R) stereochemistry in Compounds m, n, and o. This difference could lead to divergent binding modes in chiral environments.

Pharmacophore Diversity : The pyrimidin-2-yloxy group in the target compound is absent in the referenced analogues, suggesting unique electronic interactions (e.g., hydrogen bonding via pyrimidine nitrogen) that are absent in Compounds m–o .

Research Findings and Limitations

- Synthetic Challenges : The (1r,4r) cyclohexyl scaffold requires multi-step enantioselective synthesis, whereas Compounds m–o are synthesized via simpler peptide coupling routes .

- Data Gaps: No experimental data (e.g., IC₅₀, Ki) for the target compound or its analogues are available in the provided evidence, limiting direct pharmacological comparisons.

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound features a unique bicyclic structure, incorporating both cyclohexyl and pyrimidine moieties. Its biological activity is primarily attributed to its interaction with various molecular targets, influencing multiple biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O2, with a molecular weight of 288.39 g/mol. The structural complexity allows for diverse interactions with biological targets, which are critical for its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O2 |

| Molecular Weight | 288.39 g/mol |

| Chemical Structure | Chemical Structure |

The mechanism of action of this compound involves its binding affinity to specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant biological activities such as:

- Antimicrobial Effects : The presence of the isonicotinamide group suggests potential antimicrobial properties, which warrant further investigation.

- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation through modulation of inflammatory pathways.

Biological Activity and Case Studies

Several studies have documented the biological activity of this compound and related derivatives:

- Neuropeptide Y Y5-Receptor Antagonism :

- Antitumor Efficacy :

-

Pharmacokinetic Profiles :

- Studies have shown that modifications to the cyclohexyl and pyrimidine components can enhance the pharmacokinetic profiles of related compounds, leading to improved bioavailability and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.